METHYL 4-(4-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 4-(4-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the 4-methylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the morpholin-4-yl group: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the morpholine moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its biological activity and potential as a drug candidate.
Medicine: Could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-(4-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-METHYLPHENYL)-2-[2-(DIMETHYLAMINO)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- METHYL 4-(4-METHYLPHENYL)-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 4-(4-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the morpholine moiety, which can impart specific chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-3-5-14(6-4-13)15-12-26-18(17(15)19(23)24-2)20-16(22)11-21-7-9-25-10-8-21/h3-6,12H,7-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIXJGZPRUCIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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